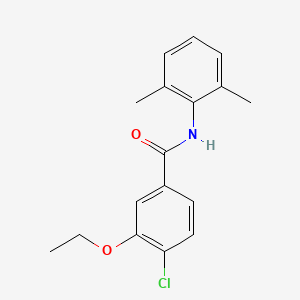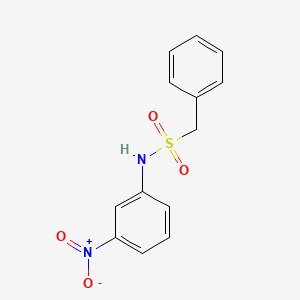
N-(3-nitrophenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-1-phenylmethanesulfonamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is commonly used to label proteins and peptides for detection and quantification in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. This covalent bond allows for the detection and quantification of the labeled protein or peptide in biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-nitrophenyl)-1-phenylmethanesulfonamide are primarily related to its use as a labeling reagent. The fluorescent properties of this compound allow for the visualization and quantification of labeled proteins and peptides in biological systems. This information can be used to better understand the function and interactions of these molecules in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(3-nitrophenyl)-1-phenylmethanesulfonamide as a labeling reagent is its high sensitivity and specificity for proteins and peptides. This allows for accurate and precise detection and quantification of these molecules in biological systems. However, one limitation of this compound is its potential for non-specific labeling, which can lead to false positive results in experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-nitrophenyl)-1-phenylmethanesulfonamide in scientific research. One potential direction is the development of new labeling reagents with improved sensitivity and specificity for proteins and peptides. Another direction is the use of N-(3-nitrophenyl)-1-phenylmethanesulfonamide in the development of new diagnostic and therapeutic tools for the treatment of diseases.
Conclusion
N-(3-nitrophenyl)-1-phenylmethanesulfonamide is a fluorescent labeling reagent that has been widely used in scientific research. This compound has a wide range of scientific research applications, including the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. The biochemical and physiological effects of N-(3-nitrophenyl)-1-phenylmethanesulfonamide are primarily related to its use as a labeling reagent. While this compound has several advantages for lab experiments, there are also limitations to its use. Overall, N-(3-nitrophenyl)-1-phenylmethanesulfonamide is an important tool for scientific research and has several potential future directions for development and application.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain a high yield of pure N-(3-nitrophenyl)-1-phenylmethanesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-1-phenylmethanesulfonamide has a wide range of scientific research applications. One of the primary uses of this compound is in the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The fluorescent properties of N-(3-nitrophenyl)-1-phenylmethanesulfonamide make it an ideal labeling reagent for these types of studies.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-15(17)13-8-4-7-12(9-13)14-20(18,19)10-11-5-2-1-3-6-11/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDBLMMBIDCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

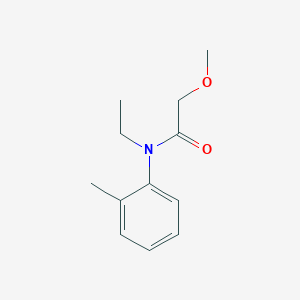
![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)



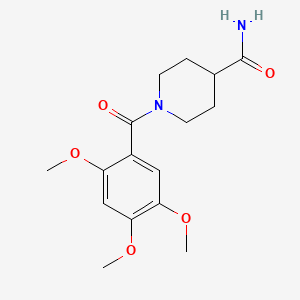
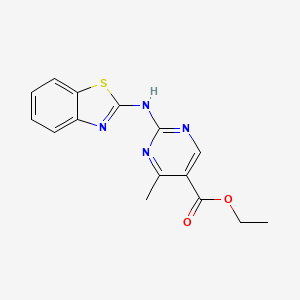
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
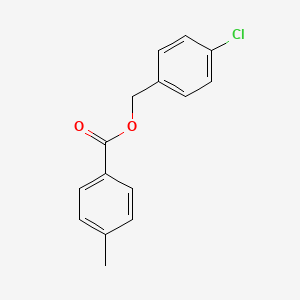
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

